Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-
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Overview
Description
Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- is a complex organic compound that features a benzothiazole and quinazoline moiety. This compound is of interest due to its potential biological and pharmacological activities, which make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions . The reaction conditions often require the use of acyl chlorides and thioamides, with solvents such as dichloromethane or ethanol . The process may also involve the use of catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
- Butanamide, 4-phenoxy-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)
Uniqueness
Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- is unique due to its trifluoromethyl group, which can significantly enhance its biological activity and chemical stability . This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
875163-68-1 |
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Molecular Formula |
C20H19F3N4OS2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C20H19F3N4OS2/c21-20(22,23)17-12-6-1-2-7-13(12)24-18(27-17)29-11-5-10-16(28)26-19-25-14-8-3-4-9-15(14)30-19/h3-4,8-9H,1-2,5-7,10-11H2,(H,25,26,28) |
InChI Key |
PXNXCNIRZSEQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCCCC(=O)NC3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
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